Dimethyl hydrogen phosphate

Overview

Description

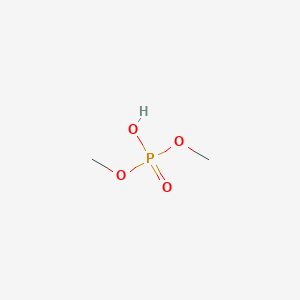

Dimethyl hydrogen phosphate (DMHP, C₂H₇O₄P) is an organophosphorus compound characterized by its colorless, odorless nature and miscibility with water and organic solvents . Structurally, it consists of a phosphate core bonded to two methyl groups and one hydroxyl group. DMHP is widely utilized in catalysis, chemical synthesis, and analytical chemistry due to its ability to introduce phosphate groups into organic molecules . It also serves as a structural mimic of phosphate groups in nucleic acids and phospholipids, enabling studies in nanotechnology and biochemistry . Industrial applications include surfactant technology and electrochemistry, where its moderate acidity (pKa ~1.5) facilitates proton transfer reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palustric acid is biosynthesized from the C20 precursor geranylgeranyl diphosphate. The biosynthesis involves a series of enzymatic reactions that convert the precursor into the final diterpenoid structure .

Industrial Production Methods: Industrial production of palustric acid typically involves extraction from natural sources, such as coniferous trees. The extraction process includes solvent extraction, followed by purification steps to isolate the compound. The resin acids are then separated using techniques like chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for DMP, influenced by environmental conditions and catalytic agents.

Catalytic Hydrolysis

Metal–organic frameworks (MOFs) like Hf-UiO-66 and Zr-UiO-66 enhance hydrolysis efficiency. Defect engineering in these frameworks (e.g., missing cluster defects) increases accessible Lewis acid sites, accelerating DMP breakdown into phosphonic acid (Table 1 ) .

Table 1: Catalytic Hydrolysis Efficiency of MOFs

| MOF Type | Defect Type | Hydrolysis Product | Key Observation |

|---|---|---|---|

| Hf-UiO-66 | Missing cluster | Phosphonic acid | Higher conversion due to open metal sites |

| Zr-UiO-66 | Missing linker | Minimal hydrolysis | Limited internal accessibility |

Redox Reactions

DMP participates in redox reactions with reducing and oxidizing agents, producing hazardous byproducts.

Reduction

In the presence of strong reducing agents (e.g., hydrides), DMP generates phosphine gas (PH₃) , a highly toxic and flammable compound .

Oxidation

Partial oxidation by oxidizing agents releases phosphorus oxides (e.g., P₄O₁₀) , which contribute to environmental and health risks .

Interaction with Metal Ions

DMP’s phosphate group coordinates with metal ions, a property leveraged in biochemical studies and catalysis.

-

MOF Catalysis : In Hf-UiO-66, open Hf⁴⁺ sites act as Lewis acids, polarizing the P=O bond and facilitating nucleophilic attack by water (Figure 1 ) .

-

Biological Relevance : DMP mimics nucleic acid phosphate backbones, interacting with Mg²⁺ and Ca²⁺ in biological systems. These interactions influence conformational stability and catalytic processes .

Figure 1: Proposed Hydrolysis Mechanism in Hf-UiO-66

-

DMP adsorption at Hf⁴⁺ sites.

-

Water activation and nucleophilic attack on phosphorus.

-

Cleavage of the P–O bond, yielding phosphonic acid.

Stability and Environmental Impact

Scientific Research Applications

Flame Retardant

DMHP is widely used as a flame retardant in textiles, particularly:

- Nylon 6 Fibres : It enhances fire resistance and is often combined with other agents to improve efficacy.

- Cotton Textiles : When used with guanidine and formaldehyde, it imparts both flame and crease resistance .

Chemical Intermediate

DMHP serves as a crucial intermediate in the synthesis of various chemicals:

- Organo-phosphorus Pesticides : It plays a significant role in the production of pesticides by acting as a precursor in chemical reactions .

- Lubricant Additives : Its properties make it suitable for enhancing the performance of lubricants .

Corrosion Inhibitor

In combination with pyrocatechol, DMHP functions as a corrosion inhibitor for metals, particularly steel. This application is vital in industries where metal degradation is a concern .

Stabilizer

DMHP is utilized as a stabilizer in various formulations, such as:

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of DMHP in enhancing the flame resistance of nylon fibres. The results indicated a significant reduction in flammability when treated with DMHP, confirming its utility in textile applications.

| Treatment | Flammability Rating |

|---|---|

| Untreated Nylon | High |

| DMHP Treated Nylon | Low |

Currently, there are no established regulatory standards specifically governing the use of dimethyl hydrogen phosphate. However, safety guidelines for handling organophosphorus compounds apply due to potential toxicity concerns .

Mechanism of Action

Palustric acid exerts its effects through various molecular targets and pathways. In plants, it acts as a defense compound against herbivores by deterring insect feeding. The compound is biosynthesized from geranylgeranyl diphosphate through a series of enzymatic reactions. In medical applications, its antioxidant and anti-inflammatory properties are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphate esters and related organophosphorus compounds share structural similarities but exhibit distinct physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Dimethyl Hydrogen Phosphate (DMHP) vs. Diethyl Hydrogen Phosphate

- Structure : DMHP (C₂H₇O₄P) has methyl groups, while diethyl hydrogen phosphate (C₄H₁₁O₄P) features ethyl groups .

- Properties :

- Solubility : DMHP is highly water-miscible due to its smaller alkyl chains, whereas diethyl hydrogen phosphate shows reduced water solubility .

- Acidity : DMHP has a slightly higher first dissociation constant (pKa ~1.5) compared to diethyl hydrogen phosphate (pKa ~1.3), attributed to electron-donating alkyl groups stabilizing the conjugate base .

- Applications : DMHP is preferred in catalysis and surfactants, while diethyl hydrogen phosphate is used as a reference standard in mass spectrometry .

DMHP vs. Dimethyl Methylphosphonate (DMMP)

- Structure : DMMP (C₃H₉O₃P) contains a methylphosphonate group (P=O bonded to a methyl group), unlike DMHP’s phosphate ester structure .

- Properties: Reactivity: DMMP acts as a nerve agent simulant due to its strong coordination with metal ions (e.g., Zn²⁺, UO₂²⁺), forming complexes with square-based pyramidal geometries . DMHP lacks such coordination versatility. Toxicity: DMMP is less toxic than DMHP derivatives, which are linked to lung lesions and carcinomas in rodents .

- Applications : DMMP is used in chemical warfare studies, while DMHP is employed in industrial synthesis .

DMHP vs. 10-Methacryloyloxydecyl Dihydrogen Phosphate (MDP)

- Structure : MDP (C₁₄H₂₇O₇P) has a long methacryloyloxydecyl chain, enhancing its adhesion properties .

- Properties: Solubility: MDP’s solubility depends on solvent polarity and pH. In ethanol-water mixtures, its affinity for dental substrates increases at pH 5–7 . Functionality: MDP’s polymerizable methacrylate group enables its use in dental primers, unlike DMHP’s non-polymerizable structure .

- Applications : MDP is critical in dental adhesives, while DMHP is used in catalysis and electrochemistry .

Environmental and Metabolic Considerations

- Di-Organophosphate Esters (Di-OPEs): DMHP’s environmental metabolite, dimethyl phosphate (DMP), is a degradation product of tri-OPEs like trimethyl phosphate. Di-OPEs exhibit comparable environmental persistence to tri-OPEs, with DMP detected globally in marine fauna .

- Toxicity Profile: DMHP derivatives are associated with carcinogenicity in animal models, whereas di-OPEs like bis(2-chloroethyl) hydrogen phosphate (BCEP) accumulate in aquatic ecosystems .

Data Tables

Table 1: Physicochemical Properties of DMHP and Related Compounds

Table 2: Environmental and Toxicological Data

Biological Activity

Dimethyl hydrogen phosphate (DMHP) is an organophosphorus compound that has garnered attention due to its biological activity and potential health implications. This article reviews the biological effects of DMHP, focusing on its toxicity, carcinogenic potential, and metabolic pathways based on diverse research findings.

This compound is a colorless liquid with a molecular formula of . It is primarily used in agricultural applications as a pesticide and as an intermediate in chemical synthesis. Understanding its stability and degradation products is crucial for evaluating its biological effects.

Toxicity Studies

Metabolism

DMHP undergoes oxidative demethylation to form monomethyl hydrogen phosphite and methanol, which are then metabolized further. The primary route of elimination is through expired carbon dioxide (44-57%) and urine (28-49%) . The compound's metabolism has been shown to be linear across doses in both rats and mice.

Case Study 1: Long-term Exposure Effects

A long-term study involving the administration of DMHP at varying doses revealed significant pathological changes in the lungs and forestomach of treated rats. The incidence of neoplastic lesions was notably higher in groups receiving 200 mg/kg compared to control groups (0/50 controls vs. 5/50 high-dose males) .

Case Study 2: Genotoxicity Assessment

In vitro studies demonstrated that DMHP caused chromosomal aberrations in cultured cells, suggesting potential risks for genetic damage upon exposure. This raises concerns regarding occupational exposure limits for workers handling this compound .

Data Summary

The following table summarizes key findings from various studies on the biological activity of DMHP:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Clinical signs included lacrimation, respiratory distress; weight loss noted at high doses |

| Chronic Toxicity | Neoplastic lesions observed; significant tumor incidence in lungs at high doses |

| Genotoxicity | Induced sister chromatid exchanges; mutations in mouse cells |

| Metabolism | Primarily eliminated as CO2 and urine; linear metabolism observed |

| Developmental Effects | Limited data; hypospermatogenesis noted at high doses |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of DMHP relevant to experimental design?

DMHP (CAS 813-78-5) is a colorless, oily liquid with the molecular formula C₂H₇O₄P and a molecular weight of 126.02 g/mol. It is highly soluble in water, ethanol, and acetone. The SMILES notation (COP(=O)(O)OC) and InChIKey (KKUKTXOBAWVSHC-UHFFFAOYSA-N) are critical for computational modeling. Its logP value (~1.34) suggests moderate hydrophobicity, which influences partitioning in biphasic systems. These properties are essential for designing solubility studies, chromatographic separations, and reaction conditions .

Q. What are the recommended methods for synthesizing DMHP in a laboratory setting?

DMHP can be synthesized via esterification of phosphoric acid with methanol under controlled acidic conditions. A validated method involves neutralizing tetramethylammonium hydroxide with equimolar phosphorylated sulfonylamide precursors in isopropanol, followed by purification via recrystallization. Reaction completion should be monitored using pH indicators (e.g., phenolphthalein) .

Q. How should DMHP be safely handled and stored in research environments?

DMHP requires stringent safety protocols:

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Waste disposal : Segregate as hazardous waste and consult certified disposal services.

Refer to SDS guidelines for spill management and emergency procedures .

Q. What analytical techniques are suitable for detecting and quantifying DMHP in complex matrices?

- Spectrophotometry : Measure phosphate content after acid digestion (e.g., using ammonium molybdate methods). Adjust sample pH to 6–7 for optimal results .

- HPLC : Use a mobile phase of 50 mM sodium dihydrogen phosphate (pH 6.5) with a C18 column. Filter samples through 0.22-µm membranes to prevent column clogging .

Advanced Research Questions

Q. How can researchers optimize buffer systems containing DMHP for studies involving radical scavenging or oxidative stress?

DMHP’s radical scavenging efficacy can be assessed using Fenton reaction systems (Fe²⁺/H₂O₂) to generate hydroxyl radicals (•OH). Compare DMHP’s scavenging capacity to Tris or HEPES buffers by quantifying carbonyl formation (e.g., via 2,4-dinitrophenylhydrazine assay). Note that phosphate buffers may exhibit lower radical scavenging activity than Tris, potentially influencing oxidative damage endpoints in protein studies .

Q. What advanced spectroscopic techniques are suitable for characterizing DMHP’s molecular structure and interactions?

- NMR : Analyze ³¹P chemical shielding tensors to study conformational changes. Use ammonium dihydrogen phosphate (ADHP) as a solid-state NMR reference for improved accuracy .

- Vibrational Spectroscopy : Assign IR/Raman bands (e.g., P=O stretches at ~1250 cm⁻¹) using ab initio calculations. Isotopic substitution (e.g., deuterated DMHP) aids in peak assignment for nucleic acid analog studies .

Q. How can conflicting data on DMHP’s reactivity in different buffer systems be resolved?

Contradictions in reactivity data often arise from buffer-specific interactions (e.g., Tris-formaldehyde adducts). To resolve discrepancies:

- Systematic Controls : Include buffer-only controls in Fenton or oxidation assays.

- Multi-Method Validation : Cross-validate results using HPLC, mass spectrometry, and carbonyl quantification.

- pH Monitoring : Ensure buffers are adjusted to physiological pH (7.4) to avoid artifacts .

Q. What computational approaches are recommended for modeling DMHP’s conformation and dynamics?

Perform ab initio calculations (e.g., DFT) to map the gauche-gauche (g,g) conformation of DMHP, which mimics nucleic acid phosphodiesters. Use software like Gaussian or ORCA to simulate vibrational modes and compare with experimental IR/Raman data. Incorporate solvent effects (e.g., implicit water models) for aqueous systems .

Q. Methodological Notes

- Toxicological Studies : Reference NTP guidelines for in vivo protocols when assessing DMHP toxicity (e.g., gavage studies in rodent models) .

- Structural Analogues : For coordination chemistry, explore tetramethylammonium salts of DMHP derivatives to study ionic interactions in crystal lattices .

Properties

IUPAC Name |

dimethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUKTXOBAWVSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32586-82-6 (hydrochloride salt) | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025150 | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Syrupy pale yellow liquid. (NTP, 1992), Liquid | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

813-78-5, 53396-59-1 | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI4K2C9UEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.